3-Amino-4-(2-amino-4-carboxy-6-methylphenyl)-5-methylbenzoic acid
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Overview
Description
3-Amino-4-(2-amino-4-carboxy-6-methylphenyl)-5-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-amino-4-carboxy-6-methylphenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Carboxylation: Introduction of carboxylic acid groups through carboxylation reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing more complex organic molecules.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-amino-4-carboxy-6-methylphenyl)-5-methylbenzoic acid depends on its interactions with molecular targets. The amino and carboxylic acid groups may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylbenzoic acid: Similar structure but lacks the additional amino and carboxylic acid groups.
2-Amino-4-carboxybenzoic acid: Similar functional groups but different substitution pattern.
Uniqueness
3-Amino-4-(2-amino-4-carboxy-6-methylphenyl)-5-methylbenzoic acid is unique due to its specific substitution pattern and combination of functional groups, which may confer distinct reactivity and applications.
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
3-amino-4-(2-amino-4-carboxy-6-methylphenyl)-5-methylbenzoic acid |
InChI |
InChI=1S/C16H16N2O4/c1-7-3-9(15(19)20)5-11(17)13(7)14-8(2)4-10(16(21)22)6-12(14)18/h3-6H,17-18H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
CCDHALRZAVADNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(C=C(C=C2C)C(=O)O)N)N)C(=O)O |
Origin of Product |
United States |
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